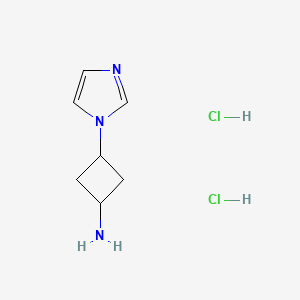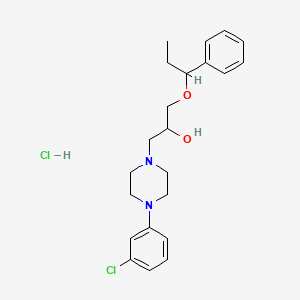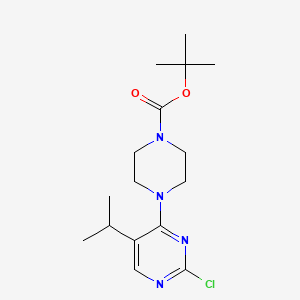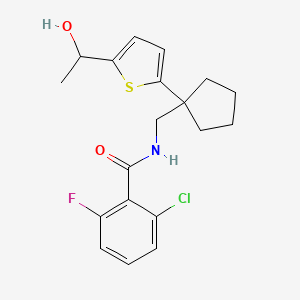
3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride” is a compound with the CAS Number: 2287270-86-2 . It has a molecular weight of 210.11 and is a powder in its physical form . The compound belongs to the class of organic compounds known as imidazoles . These are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H . This indicates the presence of a cyclobutan-1-amine group attached to an imidazole ring .Chemical Reactions Analysis
While specific chemical reactions involving “3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride” were not found in the retrieved papers, imidazoles in general are known to be involved in a diverse range of applications . This includes traditional applications in pharmaceuticals and agrochemicals, to emerging research into dyes for solar cells and other optical applications .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 210.11 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Imidazoline derivatives, including compounds structurally similar to 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride, are widely recognized for their corrosion inhibition properties. These compounds effectively prevent corrosion on metal surfaces, primarily in the petroleum industry, due to their unique molecular structure. The presence of a heterocyclic ring and a long hydrocarbon chain allows these molecules to form a protective hydrophobic film on metal surfaces. This characteristic makes them an attractive choice for enhancing corrosion resistance in various industrial applications (Sriplai & Sombatmankhong, 2023).
Immune Response Modification
Compounds related to 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride, such as imiquimod and its analogues, demonstrate significant immune response modification abilities. These compounds activate the immune system by inducing cytokine production, leading to antiviral, antiproliferative, and antitumor activities. This mechanism underlies their application in treating various skin disorders and neoplasms, marking them as potent agents for topical treatments (Syed, 2001).
Catalysis in Organic Synthesis
The application of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride-related compounds extends to catalysis in organic synthesis, particularly in C-N bond-forming cross-coupling reactions. These reactions are crucial for creating complex organic molecules, pharmaceuticals, and agrochemicals. The versatility and effectiveness of these compounds in catalysis highlight their importance in advancing synthetic chemistry and developing new materials (Kantam et al., 2013).
Antimicrobial Activities
Imidazole, the core structure in 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride, exhibits significant antimicrobial properties. It serves as a raw material in manufacturing antifungal and bactericidal drugs, showcasing its effectiveness against a variety of microbial organisms. The potential of imidazole derivatives in combating microbial resistance underlines their importance in pharmaceutical applications and the need for developing new derivatives to address emerging microbial strains (American Journal of IT and Applied Sciences Research, 2022).
Safety and Hazards
Zukünftige Richtungen
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on developing new synthesis methods for imidazoles, including “3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride”.
Eigenschaften
IUPAC Name |
3-imidazol-1-ylcyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLANYXJBGIPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)



![3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2701503.png)
![N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)


![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)
![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)
![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)

